molecular formula C10H7ClN2OS B12129538 4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine

4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine

Cat. No.: B12129538
M. Wt: 238.69 g/mol
InChI Key: HSAIZKCQBWCNNP-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- is a heterocyclic compound with significant applications in various fields of science and industry. This compound features a five-membered ring containing nitrogen and sulfur atoms, making it a versatile scaffold for chemical reactions and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Imidazolidinone, 5-[(4-chlorophenyl)methylene]-2-thioxo-
  • 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-3-methyl-2-selenoxo-

Uniqueness

Compared to similar compounds, 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- is unique due to its specific substitution pattern and the presence of the thioxo group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7ClN2OS

Molecular Weight

238.69 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-

InChI Key

HSAIZKCQBWCNNP-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)Cl

Origin of Product

United States

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